(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
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Overview
Description
The compound (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[43002,4]nonan-5-ol is a complex organic molecule characterized by its unique tricyclic structure and the presence of a tert-butyl(diphenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol typically involves multiple steps, starting from simpler precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The tricyclic core can be constructed through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The use of automated synthesis platforms could also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield different alcohol derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms and protein interactions. The presence of the tert-butyl(diphenyl)silyl group can enhance the stability and solubility of these probes in biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The unique tricyclic structure may interact with biological targets in ways that simpler molecules cannot, leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics. It may also be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl(diphenyl)silyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tricyclic core may interact with specific protein sites, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
- (1R,2S,4S,5S,6S)-2-[[tert-butyl(triphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
Uniqueness
The uniqueness of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol lies in its specific combination of functional groups and its tricyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in simpler or less structurally complex compounds. The presence of the tert-butyl(diphenyl)silyl group, in particular, offers unique steric and electronic effects that can be exploited in various chemical and biological applications.
This detailed article covers the essential aspects of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[43002,4]nonan-5-ol, providing a comprehensive overview of its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H34O4Si |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol |
InChI |
InChI=1S/C26H34O4Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-26-16-20(26)21(27)22-23(26)30-25(4,5)29-22/h6-15,20-23,27H,16-17H2,1-5H3/t20-,21+,22+,23+,26-/m1/s1 |
InChI Key |
XFSRKIPDQLASTK-PTMVLBRKSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]([C@H]3C[C@@]3([C@H]2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |
Canonical SMILES |
CC1(OC2C(C3CC3(C2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |
Origin of Product |
United States |
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